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Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391 Get Quote

A Comparative Guide to the Synthesis of 4-
Chloro-6-iodoquinazoline
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 4-Chloro-6-
iodoquinazoline, a key intermediate in the synthesis of several pharmaceuticals, including the

tyrosine kinase inhibitor lapatinib.[1][2] The following sections detail various synthetic

pathways, presenting experimental data to compare their yields and outlining the

methodologies for each approach.

Yield Comparison of Synthesis Routes
The selection of a synthetic route for 4-Chloro-6-iodoquinazoline is often driven by factors

such as yield, availability of starting materials, and reaction conditions. The table below

summarizes the reported yields for different methods.
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Starting
Material

Reagents Solvent
Reaction
Time

Yield (%) Reference

6-

Iodoquinazoli

n-4-ol

Thionyl

chloride,

Dimethylform

amide (DMF)

Thionyl

chloride
4.5 hours 99% [1]

6-

Iodoquinazoli

n-4-ol

Oxalyl

chloride,

Dimethylform

amide (DMF)

1,2-

Dichloroethan

e (DCE)

4.5 hours 99% [1][2]

6-Iodo-3H-

quinazolin-4-

one

Phosphorus

oxychloride,

Triethylamine

Toluene Not Specified Not Specified [3]

Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.

Method 1: Chlorination using Thionyl Chloride and DMF
This procedure utilizes thionyl chloride as both the chlorinating agent and the solvent, with a

catalytic amount of dimethylformamide.

Procedure:

To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add

dimethylformamide (DMF) (0.5 mL).[1]

Heat the mixture to reflux and maintain for 4.5 hours.[1]

After cooling to room temperature, evaporate the reaction mixture to dryness under reduced

pressure.[1]

Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[1]
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Evaporate the mixture to dryness under reduced pressure. Repeat this step to ensure

complete removal of residual thionyl chloride.[1]

The final product, 4-Chloro-6-iodoquinazoline, is obtained as a brown solid (5.2 g, 99%

yield).[1]

Method 2: Chlorination using Oxalyl Chloride and DMF
This method employs oxalyl chloride as the chlorinating agent in 1,2-dichloroethane, with the

Vilsmeier reagent formed in situ from DMF and oxalyl chloride.

Procedure:

In a reaction flask under a nitrogen atmosphere, cool a solution of anhydrous

dimethylformamide (DMF) (3.20 mL) in 1,2-dichloroethane (DCE) (10 mL) in an ice-water

bath.[1][2]

Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white

precipitate will form.[2]

After the addition is complete, remove the ice bath and stir the mixture at room temperature

for 5 minutes.[1][2]

Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches to the mixture and immediately heat to

reflux.[1][2]

Maintain the reflux for 4.5 hours, then cool the reaction to room temperature.[1][2]

Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 mL).[1]

[2]

Extract the product with dichloromethane (DCM) (approximately 500 mL), followed by two

additional extractions of the aqueous layer with DCM (2 x 50 mL).[1][2]

Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and

concentrate under reduced pressure to yield 4-Chloro-6-iodoquinazoline as a brown solid

(5.2 g, 99% yield).[1][2]
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Method 3: Synthesis from 5-Iodo-2-aminobenzoic Acid
This two-step process involves the initial formation of the quinazolinone ring followed by

chlorination.

Step A: Synthesis of 6-iodo-3H-quinazolin-4-one

React 5-iodo-2-aminobenzoic acid with formamide.[3]

The resulting intermediate is then treated to yield 6-iodo-3H-quinazolin-4-one.[3]

Step B: Synthesis of 4-chloro-6-iodoquinazoline

Mix 6-iodo-3H-quinazolin-4-one, triethylamine, and phosphorus oxychloride in toluene.[3]

The reaction yields 4-chloro-6-iodoquinazoline.[3] (Note: Specific reaction conditions and

yield for this step are not detailed in the cited reference).

Synthesis Pathways Overview
The following diagram illustrates the different synthetic approaches to 4-Chloro-6-
iodoquinazoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b131391#yield-comparison-of-different-4-chloro-6-
iodoquinazoline-synthesis-routes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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